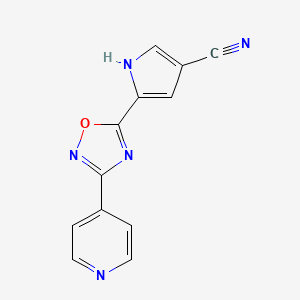![molecular formula C19H22N4O2 B7356469 2-[[(2-methoxypyridin-3-yl)methyl-propan-2-ylamino]methyl]-3H-quinazolin-4-one](/img/structure/B7356469.png)
2-[[(2-methoxypyridin-3-yl)methyl-propan-2-ylamino]methyl]-3H-quinazolin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[[(2-methoxypyridin-3-yl)methyl-propan-2-ylamino]methyl]-3H-quinazolin-4-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is commonly referred to as MPQ and is known for its ability to modulate certain biological processes, making it a valuable tool for researchers in the field of pharmacology.
Mecanismo De Acción
The mechanism of action of MPQ is complex and involves the modulation of various molecular pathways. One of the primary targets of MPQ is the protein kinase CK2, which plays a critical role in cell proliferation and survival. By inhibiting CK2, MPQ can effectively halt the growth of cancer cells and other rapidly dividing cells.
Biochemical and Physiological Effects
In addition to its effects on cancer cells, MPQ has also been shown to have a range of other biochemical and physiological effects. For example, MPQ has been shown to modulate the activity of certain ion channels in the brain, which may have implications for the treatment of neurological disorders. Additionally, MPQ has been shown to modulate the activity of certain enzymes involved in the metabolism of drugs, which may have implications for drug development.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of MPQ is its ability to selectively target specific molecular pathways, making it a valuable tool for researchers studying complex biological processes. Additionally, MPQ is relatively easy to synthesize and purify, making it readily accessible to researchers. However, one of the limitations of MPQ is its potential toxicity, which may limit its use in certain experimental settings.
Direcciones Futuras
There are many potential future directions for research involving MPQ. One promising area of research is in the development of new cancer treatments based on the modulation of specific molecular pathways. Additionally, MPQ may have applications in the treatment of other diseases such as neurodegenerative disorders and infectious diseases. Further research is needed to fully understand the potential of MPQ and to develop new applications for this valuable compound.
Métodos De Síntesis
The synthesis of MPQ involves a series of chemical reactions that are carefully controlled to produce the desired product. The most common method for synthesizing MPQ involves the reaction of 2-bromo-3-methoxypyridine with 2-(propan-2-ylamino)methyl-3H-quinazolin-4-one in the presence of a suitable base. The resulting product is then purified using standard techniques such as column chromatography.
Aplicaciones Científicas De Investigación
MPQ has been extensively studied for its potential applications in various fields of research. One of the most promising areas of research is in the field of cancer treatment. MPQ has been shown to inhibit the growth of certain cancer cells by targeting specific molecular pathways. Additionally, MPQ has also been studied for its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propiedades
IUPAC Name |
2-[[(2-methoxypyridin-3-yl)methyl-propan-2-ylamino]methyl]-3H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O2/c1-13(2)23(11-14-7-6-10-20-19(14)25-3)12-17-21-16-9-5-4-8-15(16)18(24)22-17/h4-10,13H,11-12H2,1-3H3,(H,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYRORWFZQNNPDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1=C(N=CC=C1)OC)CC2=NC3=CC=CC=C3C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(2-fluorophenyl)-5-(1H-1,2,4-triazol-5-yl)-6H-[1,2]thiazolo[4,5-d]pyrimidin-7-one](/img/structure/B7356390.png)
![3-(4-oxo-3H-quinazolin-2-yl)-N-spiro[3,4-dihydrochromene-2,1'-cyclopentane]-4-ylpropanamide](/img/structure/B7356396.png)
![(5E)-5-[(3-chloro-4-hydroxyphenyl)methylidene]-2-cyclohexylimino-1,3-thiazolidin-4-one](/img/structure/B7356401.png)
![(1R,2R)-2-methyl-N-[4-(4-oxo-5H-pyrazolo[3,4-d]pyrimidin-1-yl)phenyl]cyclopropane-1-carboxamide](/img/structure/B7356416.png)


![6-[2-Methoxyethyl(2-methylpropyl)amino]-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7356441.png)
![(5E)-5-[[4-[(4-fluorophenyl)methoxy]-3-methoxyphenyl]methylidene]-2-(4-hydroxyphenyl)imino-1,3-thiazolidin-4-one](/img/structure/B7356444.png)
![2-[[3-imidazol-1-ylpropyl(methyl)amino]methyl]-3H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B7356455.png)
![2-[2-(2,2-difluoroethoxy)ethylsulfanyl]-5-methyl-4-phenyl-1H-pyrimidin-6-one](/img/structure/B7356458.png)
![2-[2-(2,2-difluoroethoxy)ethylsulfanyl]-5-(1H-indol-3-yl)-1,3,4-oxadiazole](/img/structure/B7356463.png)
![4-cyclopropyl-2-[2-(2,2-difluoroethoxy)ethylsulfanyl]-1H-pyrimidin-6-one](/img/structure/B7356465.png)

